1-allyl-3',4'-dihydro-5'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepine]-5',7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3’,4’-dihydro-5’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepine]-5’,7-dione is a complex heterocyclic compound that features a spiro linkage between an azepane ring and a benzo[f][1,4]oxazepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-3’,4’-dihydro-5’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepine]-5’,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azepane derivatives with benzo[f][1,4]oxazepine precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-3’,4’-dihydro-5’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepine]-5’,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-Allyl-3’,4’-dihydro-5’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepine]-5’,7-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 1-allyl-3’,4’-dihydro-5’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepine]-5’,7-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- 1-Allyl-3’,4’-dihydro-5’H-spiro[indoline-3,5’-oxazole]-2,4’-dione
- 2-(Dialkylamino)-5,6-dihydro-4H-naphtho[2,1-e][1,3]oxazin-4-one
Uniqueness: 1-Allyl-3’,4’-dihydro-5’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepine]-5’,7-dione is unique due to its spiro linkage and the combination of azepane and benzo[f][1,4]oxazepine rings. This structural uniqueness contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H20N2O3 |
---|---|
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
1'-prop-2-enylspiro[3,4-dihydro-1,4-benzoxazepine-2,5'-azepane]-2',5-dione |
InChI |
InChI=1S/C17H20N2O3/c1-2-10-19-11-9-17(8-7-15(19)20)12-18-16(21)13-5-3-4-6-14(13)22-17/h2-6H,1,7-12H2,(H,18,21) |
InChI-Schlüssel |
APIPPBGWLBFRIM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1CCC2(CCC1=O)CNC(=O)C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.